physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL
physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-OL
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol
Introduction
Pryimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents due to their versatile biological activities.[1][2] The compound 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol belongs to this critical class of heterocyclic molecules. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[3] Understanding the fundamental physicochemical properties of this molecule is paramount for researchers, as these characteristics directly influence its behavior in biological systems, formulation development, and potential as a drug candidate.
This guide provides a comprehensive overview of the key physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, alongside detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for any research or drug development program.
It is important to note that while this guide focuses on 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, direct, publicly available experimental data for this specific compound is limited. Therefore, data from the closely related analog, 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4), is utilized for illustrative purposes to demonstrate the expected properties and analytical methodologies. The structural difference is the absence of a methyl group at the 5-position in the analog.
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for all subsequent physicochemical analysis.
Molecular Structure:
Caption: Chemical structure of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties. Data for the analog 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is provided as a reference.
| Property | Value (Analog: 2-Methyl-6-trifluoromethyl-pyrimidin-4-ol) | Significance in Drug Development |
| Molecular Formula | C₆H₅F₃N₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 178.11 g/mol [4] | Influences diffusion, bioavailability, and formulation calculations. |
| Physical Form | Solid, White to Slightly Pale Yellow Crystal - Powder[5] | Impacts handling, storage, and dissolution characteristics. |
| Melting Point | 141.0 - 145.0 °C | A key indicator of purity and lattice energy. A sharp melting range suggests high purity. |
| Boiling Point | 148.6 °C at 760 mmHg | Relevant for purification methods like distillation, though less critical for solid-state drugs. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[6] | Crucial for in vitro assays, formulation, and absorption. Poor aqueous solubility is a major hurdle. |
| Storage | Sealed in dry, room temperature[4][5] | Determines the stability and shelf-life of the compound. |
Experimental Methodologies
To ensure data integrity, standardized and robust experimental protocols are essential. The following sections detail the methodologies for determining the critical physicochemical parameters.
Melting Point Determination (Capillary Method)
Expertise & Rationale: The capillary melting point method is a reliable and widely adopted technique for determining the purity of a crystalline solid. A sharp, narrow melting range (typically < 2°C) is indicative of high purity. The process relies on uniform heat transfer to a finely packed sample, allowing for precise observation of the phase transition from solid to liquid.
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This is critical for uniform packing and heat distribution.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
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Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Heating Profile:
-
Rapid Ramp: Heat the block rapidly to about 15-20°C below the expected melting point (based on the analog, start a slow ramp from ~120°C).
-
Slow Ramp: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is crucial for accurately observing the onset and completion of melting.
-
-
Observation & Recording:
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting range is reported as T₁ - T₂.
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Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment (Thermodynamic Shake-Flask Method)
Expertise & Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility in a given solvent system. This is critical for predicting oral absorption and designing appropriate formulations. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions.
Protocol:
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System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Sample Addition: Add an excess amount of the solid compound to a known volume of the PBS buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that an equilibrium saturated solution has been achieved.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
pKa Determination (UV-Spectrophotometric Method)
Expertise & Rationale: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This influences its solubility, permeability across biological membranes, and binding to target proteins. The UV-spectrophotometric method is highly effective for compounds with a chromophore whose absorbance spectrum changes with ionization state. The pyrimidine ring system provides the necessary chromophore for this analysis.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH. The final concentration of the organic co-solvent should be kept low (<1%) to minimize its effect on the pKa.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these wavelengths versus pH.
-
The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
-
Safety and Handling
Based on data for structurally related pyrimidine derivatives, appropriate safety precautions should be taken.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Measures:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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Conclusion
The physicochemical properties of 2,5-Dimethyl-6-trifluoromethyl-pyrimidin-4-ol, including its solid-state nature, melting point, solubility, and pKa, are defining characteristics that govern its utility in research and development. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. A thorough characterization of these properties is a non-negotiable first step in the journey of transforming a promising molecule into a viable scientific tool or therapeutic agent.
References
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Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists | Acta Pharmaceutica. [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]
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2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem. [Link]
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2,5-dimethyl-4-[4-[3-(2-pyrrolidin-1-ylethylamino)-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-6-one - PubChem. [Link]
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6-(trifluoromethyl)-4-pyrimidinol - ChemSynthesis. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
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Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - PubMed. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Journal of Pesticide Science. [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]
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Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]
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What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]
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- 2. scialert.net [scialert.net]
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